N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS No.: 941933-75-1
Cat. No.: VC6843955
Molecular Formula: C22H15BrClN3O2
Molecular Weight: 468.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941933-75-1 |
|---|---|
| Molecular Formula | C22H15BrClN3O2 |
| Molecular Weight | 468.74 |
| IUPAC Name | N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H15BrClN3O2/c23-15-6-9-17(10-7-15)25-20(28)13-27-19-11-8-16(24)12-18(19)21(26-22(27)29)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28) |
| Standard InChI Key | DHLLUFZNPFNQLO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure comprises a quinazolinone core fused with a phenyl group at position 4 and substituted with chlorine at position 6. The acetamide side chain at position 2 is further modified with a 4-bromophenyl group, introducing steric and electronic effects that influence its reactivity and binding affinity. Key molecular properties include:
| Property | Value |
|---|---|
| CAS Number | 941933-75-1 |
| Molecular Formula | C22H15BrClN3O2 |
| Molecular Weight | 468.74 g/mol |
| Halogen Substituents | Bromine (Br), Chlorine (Cl) |
| Functional Groups | Quinazolinone, Acetamide |
The bromine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability, while the chlorine atom on the quinazolinone core may contribute to electronic stabilization.
Synthesis and Chemical Preparation
Synthetic Routes
The synthesis of N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves multi-step reactions, typically beginning with the formation of the quinazolinone scaffold. A generalized approach includes:
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Quinazolinone Core Formation: Anthranilic acid derivatives are condensed with urea or thiourea under acidic conditions to yield 2,4-dihydroxyquinazoline. Subsequent chlorination at position 6 introduces the chlorine substituent .
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Phenyl Group Incorporation: Friedel-Crafts alkylation or palladium-catalyzed coupling introduces the phenyl group at position 4 .
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Acetamide Side Chain Addition: The 2-position is functionalized via nucleophilic substitution or amidation reactions, attaching the N-(4-bromophenyl)acetamide group.
Optimization Strategies
Microwave-assisted synthesis and phase-transfer catalysis have been employed in analogous quinazolinone preparations to reduce reaction times and improve yields . For instance, microwave irradiation can accelerate cyclocondensation steps from hours to minutes, achieving yields exceeding 80% in some cases .
Research Gaps and Future Directions
Mechanistic Studies
The exact molecular targets of this compound remain uncharacterized. Molecular docking studies could elucidate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase).
In Vivo Validation
Current data rely on in vitro assays. Rodent models are needed to evaluate pharmacokinetics, toxicity, and efficacy in disease contexts.
Structural Modifications
Introducing sulfonamide or triazole groups may enhance solubility and bioavailability. For example, replacing the bromine with a trifluoromethyl group could improve metabolic stability .
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